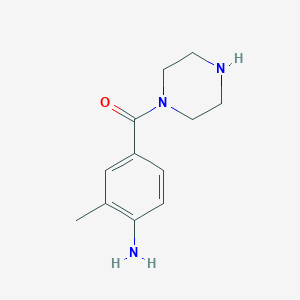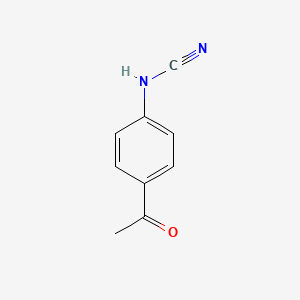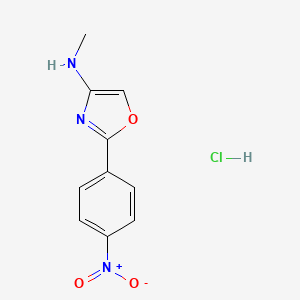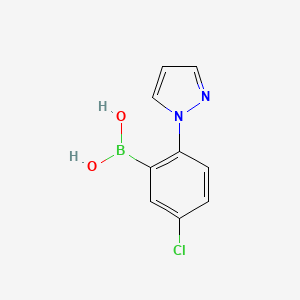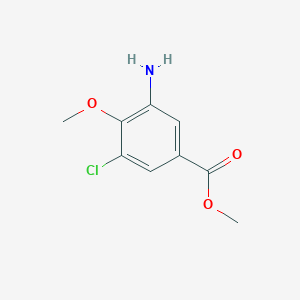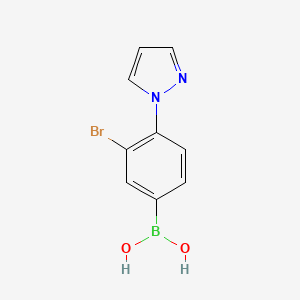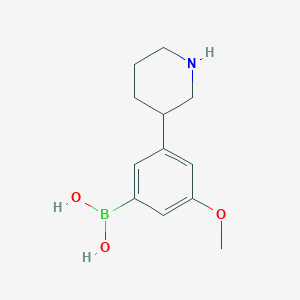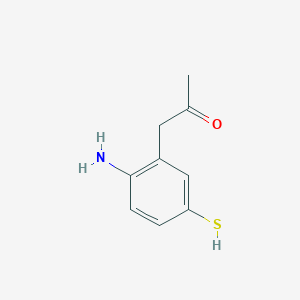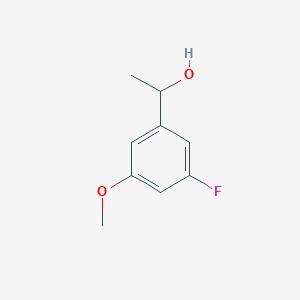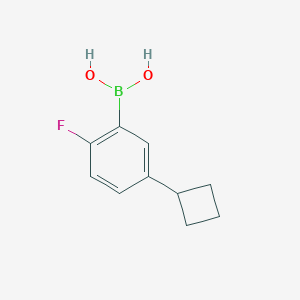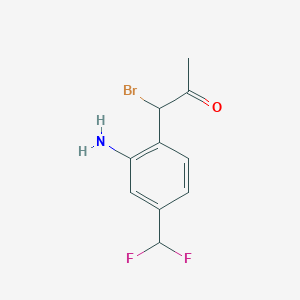
1,5-Bis(4-acetoxyphenyl)-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetoxybenzaldehyde and acetylacetone.
Condensation Reaction: The key step involves a condensation reaction between 4-acetoxybenzaldehyde and acetylacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound.
化学反応の分析
Types of Reactions: (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
類似化合物との比較
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
(E,E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Differing by the presence of hydroxy groups instead of acetoxy groups.
(E,E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Differing by the presence of methoxy groups instead of acetoxy groups.
Uniqueness: The presence of acetoxy groups in (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one imparts unique chemical and biological properties, making it distinct from its analogs.
特性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate |
InChI |
InChI=1S/C21H18O5/c1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23/h3-14H,1-2H3 |
InChIキー |
JWPNGCSWZMKZRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


